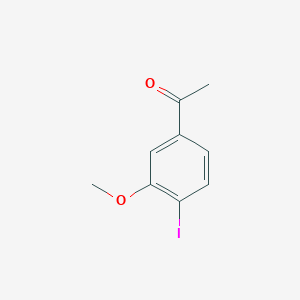

1-(4-Iodo-3-methoxyphenyl)ethanone

Description

Significance of Iodo-Substituted Aryl Ketones as Synthetic Intermediates

Iodo-substituted aryl ketones are highly valued in organic synthesis due to the unique reactivity of the carbon-iodine bond. The iodine atom is an excellent leaving group, making these compounds ideal substrates for a variety of cross-coupling reactions. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The ketone functional group further enhances the synthetic utility of these molecules. It can undergo a wide range of transformations, including reduction to alcohols, oxidation to carboxylic acids, and various nucleophilic addition reactions at the carbonyl carbon. This dual functionality allows for sequential and diverse chemical modifications, enabling the construction of complex molecular scaffolds from a relatively simple starting material.

Overview of Aryl Iodides and Acetophenone (B1666503) Derivatives in Chemical Transformations

Aryl iodides are the most reactive of the aryl halides (iodides, bromides, chlorides) in many important catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. wikipedia.orgwikipedia.orglibretexts.orgorganic-chemistry.org This high reactivity allows for milder reaction conditions and often leads to higher yields and cleaner reactions compared to their bromo or chloro counterparts. The carbon-iodine bond is weaker and more polarizable, facilitating the initial oxidative addition step in the catalytic cycle of these cross-coupling reactions.

Acetophenone and its derivatives are a cornerstone of organic chemistry, serving as readily available starting materials and key intermediates. organic-chemistry.org The acetyl group can be easily modified, for instance, through α-halogenation to introduce another reactive site, or through condensation reactions to form larger, more complex structures. The aromatic ring of acetophenone can also undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups that can further direct the synthesis of target molecules.

Research Context and Scholarly Scope for 1-(4-Iodo-3-methoxyphenyl)ethanone

While extensive research exists for the broader classes of iodo-substituted aryl ketones and acetophenone derivatives, the specific compound this compound is a more specialized intermediate. Its research context is primarily situated within the development of novel synthetic methodologies and the construction of complex organic molecules, including those with potential biological activity. nih.govsoci.org

The strategic placement of the iodo and methoxy (B1213986) groups on the phenyl ring of acetophenone in this compound offers unique opportunities for regioselective synthesis. The methoxy group, being an electron-donating group, can influence the reactivity and orientation of subsequent reactions on the aromatic ring. The iodine atom, as a versatile handle for cross-coupling reactions, allows for the introduction of a wide variety of substituents at a specific position.

A likely synthetic route to this compound is through the iodination of 3-methoxyacetophenone. nih.gov Another potential method is the Friedel-Crafts acylation of 2-iodo-1-methoxybenzene. wisc.educhemimpex.com

The primary application of this compound is as a building block in multi-step syntheses. For instance, the iodo group can be readily displaced in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The ketone functionality can then be further manipulated to achieve the desired final product. This makes this compound a valuable tool for medicinal chemists and materials scientists in the creation of novel compounds with tailored properties.

Below are tables detailing the properties of this compound and a list of related chemical compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 1314254-38-0 | rsc.org |

| Molecular Formula | C₉H₉IO₂ | rsc.org |

| Molecular Weight | 276.07 g/mol | rsc.org |

Structure

3D Structure

Properties

Molecular Formula |

C9H9IO2 |

|---|---|

Molecular Weight |

276.07 g/mol |

IUPAC Name |

1-(4-iodo-3-methoxyphenyl)ethanone |

InChI |

InChI=1S/C9H9IO2/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-5H,1-2H3 |

InChI Key |

XVQOAYPGQSYISC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)I)OC |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Iodo 3 Methoxyphenyl Ethanone

Direct Synthetic Approaches to 1-(4-Iodo-3-methoxyphenyl)ethanone

Direct approaches involve the introduction of an iodine atom onto a methoxyphenyl ethanone (B97240) scaffold or the functionalization of a related halogenated aromatic compound.

The direct iodination of 3-methoxyacetophenone (m-methoxyacetophenone) is a primary route to this compound. nist.gov The methoxy (B1213986) group is an ortho-, para-directing activator, while the acetyl group is a meta-directing deactivator. In this case, the directing effects of the methoxy group are dominant, guiding the electrophilic iodine to the positions ortho and para to it. The position para to the methoxy group (position 4) is sterically favored and electronically activated, making it the primary site of iodination.

A variety of iodinating systems can be employed for this transformation. organic-chemistry.orgmdpi.com Common reagents include molecular iodine (I₂) in the presence of an oxidizing agent, or more reactive iodine sources like N-Iodosuccinimide (NIS). organic-chemistry.org The choice of solvent and catalyst can significantly influence the regioselectivity and yield of the reaction. chem-soc.si For instance, using N-iodosuccinimide with a catalytic amount of a strong acid like trifluoroacetic acid can facilitate efficient iodination of methoxy-substituted aromatic compounds. organic-chemistry.org

Table 1: Comparison of Iodination Reagents for Aromatic Compounds

| Reagent System | Key Features | Reference |

|---|---|---|

| I₂ / H₂O₂ | Uses an environmentally benign oxidant; can be performed without organic solvents. | chem-soc.si |

| N-Iodosuccinimide (NIS) / Acid Catalyst | Highly effective for electron-rich arenes; mild conditions and short reaction times. | organic-chemistry.org |

| Iodosylbenzene / NH₄I | Provides controlled monoiodination for phenols, a related substrate class. nih.gov | nih.gov |

An alternative direct approach involves starting with a molecule that already contains some of the desired functional groups. For example, one could theoretically start with 1-(3-methoxyphenyl)ethanone and introduce the iodo group as described above. Another theoretical pathway could involve the acylation of a di-substituted benzene, though this falls more under precursor-based methods. Functional group interconversion, such as converting a different halogen to iodine, is also a possibility, although less common for this specific target.

Precursor-Based Synthesis and Derivatization Routes

These methods involve multi-step syntheses starting from more basic aromatic precursors.

A well-documented pathway to this compound begins with 1-(4-hydroxy-3-methoxyphenyl)ethanone, also known as apocynin or acetovanillone. researchgate.netsigmaaldrich.comnih.gov This precursor is a naturally occurring organic compound. The synthesis involves a two-step process:

Iodination: The phenolic hydroxyl group in apocynin activates the aromatic ring, directing the electrophilic substitution to the position ortho to the hydroxyl group (position 5) and ortho to the methoxy group (position 2). However, iodination occurs selectively at the position adjacent to the hydroxyl group and meta to the acetyl group, yielding 1-(4-hydroxy-3-iodo-5-methoxyphenyl)ethanone (B3045233). chemspider.comnih.govambeed.com

Methylation: The resulting iodinated phenol (B47542) is then methylated. The phenolic hydroxyl group is converted to a methoxy group using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base (e.g., K₂CO₃). This step is often not explicitly detailed for this exact compound in the search results but is a standard and logical transformation from the well-documented 1-(4-hydroxy-3-iodo-5-methoxyphenyl)ethanone intermediate.

This route benefits from the high selectivity of the iodination step due to the strong activating and directing effect of the phenolic hydroxyl group.

Synthesizing the target compound from 1-Iodo-4-methoxybenzene (p-iodoanisole) via a standard one-step Friedel-Crafts acylation is not straightforward. In 1-Iodo-4-methoxybenzene, the positions ortho to the activating methoxy group are blocked by the iodo group (position 1) and a hydrogen (position 3). Acylation would preferentially occur at the position ortho to the methoxy group. This would lead to 1-(2-acetyl-4-iodo-anisole), not the desired this compound.

A more viable precursor is 1-Iodo-2-methoxybenzene (o-iodoanisole). ebi.ac.ukchemimpex.comnih.govmatrix-fine-chemicals.compharmaffiliates.com In this molecule, the methoxy group at position 2 directs electrophilic substitution to its para-position (position 4) and ortho-position (position 6). The para-position is sterically more accessible and strongly activated. Therefore, a Friedel-Crafts acylation of 1-Iodo-2-methoxybenzene with an acetylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) would be expected to yield the desired product, this compound.

Table 2: Plausibility of Precursors for Friedel-Crafts Acylation

| Precursor | Expected Major Product of Acylation | Suitability for Target Synthesis | Reference |

|---|---|---|---|

| 1-Iodo-4-methoxybenzene | 1-(3-acetyl-4-methoxyphenyl)iodide | Low | nih.gov |

| 1-Iodo-2-methoxybenzene | This compound | High | ebi.ac.uknih.gov |

Catalytic Approaches in the Synthesis of this compound and Related Structures

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. Various catalytic systems have been developed for iodination reactions. mdpi.com

For the iodination of electron-rich arenes like methoxy-substituted benzenes, several catalytic systems are effective. Gold(I) complexes have been shown to catalyze the iodination of anisoles using N-Iodosuccinimide (NIS) under mild conditions. organic-chemistry.org Another approach uses iron(III) triflimide, generated in situ, to activate NIS for the efficient iodination of a wide range of arenes. organic-chemistry.org

Furthermore, electrochemical methods present a green alternative for generating iodinating species. nih.gov By oxidizing iodide ions (from a source like KI) at an electrode, reactive iodine species can be generated in situ, which can then react with the aromatic substrate. This method avoids the use of harsh chemical oxidants. nih.gov While not specifically demonstrated for 3-methoxyacetophenone in the provided context, the principle is applicable to activated aromatic systems.

Catalysis also plays a role in precursor synthesis. For example, palladium-catalyzed cross-coupling reactions of o-iodoanisoles are used to build more complex molecules, demonstrating the utility of this class of precursors in catalytic transformations. ebi.ac.uk

Transition Metal-Catalyzed Reactions for C-I Bond Formation

While transition metal catalysis is a cornerstone of modern C-C and C-N bond formation, its application to the direct C-H iodination of electron-rich arenes is less common than methods involving hypervalent iodine or strong electrophiles. However, copper catalysts have been investigated for iodination reactions. For instance, copper(II) oxide (CuO) has been employed in conjunction with molecular iodine for the α-iodination of aromatic ketones. organic-chemistry.orgorganic-chemistry.org Although this specific method targets the carbon alpha to the carbonyl group, it highlights the ability of copper to act as a catalyst in iodination processes. It is proposed that the copper(II) oxide serves multiple roles: generating the reactive iodonium (B1229267) ion (I+), neutralizing the hydrogen iodide (HI) byproduct, and reoxidizing iodide (I-) to molecular iodine (I2). organic-chemistry.org

The challenge in adapting such systems for aromatic C-H iodination lies in controlling the regioselectivity and preventing undesired side reactions. For a substrate like 3-methoxyacetophenone, a transition metal catalyst would need to selectively activate the C-H bond at the 4-position of the aromatic ring over the more acidic α-protons of the acetyl group. Research into earth-abundant transition metals like copper for various bond formations continues, suggesting potential future developments in this area. beilstein-journals.org

Oxidative Dehydrogenative Couplings for Iodination

Oxidative dehydrogenative coupling represents a powerful and atom-economical strategy for forming new bonds. In the context of synthesizing this compound, this involves the reaction of 3-methoxyacetophenone with an iodine source, facilitated by an oxidant that removes two hydrogen atoms to form the C-I bond and a byproduct like water.

A notable example is the aerobic oxidative iodination of ketones using molecular iodine as the iodine source and air as the terminal oxidant. rsc.org This process can be catalyzed by sodium nitrite (B80452) (NaNO₂) in the presence of an acid activator. rsc.org A key finding of this methodology is that the regioselectivity can be controlled by the reaction medium. While conducting the reaction in an anhydrous solvent like acetonitrile (B52724) tends to favor aromatic iodination, aqueous systems can promote iodination at the α-methyl group. rsc.org This provides a potential handle for selectively synthesizing the desired this compound by carefully selecting the solvent system.

Table 1: Comparison of Oxidative Iodination Conditions

| Iodine Source | Oxidant | Catalyst | Medium | Primary Product Type | Reference |

| I₂ | Air (O₂) | NaNO₂ | Anhydrous MeCN | Aryl Iodide | rsc.org |

| I₂ | Air (O₂) | NaNO₂ | Aqueous SDS | α-Iodo Ketone | rsc.org |

Application of Hypervalent Iodine Species in Synthesis

Hypervalent iodine reagents are highly valuable in organic synthesis due to their powerful oxidizing properties, environmental benignity, and ability to mimic the reactivity of heavy metal reagents. chim.itumich.edu These compounds are particularly effective for the electrophilic iodination of activated aromatic rings.

Commonly used hypervalent iodine(III) reagents include (diacetoxyiodo)benzene (B116549) (PIDA or DIB) and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB, Koser's reagent). chim.itarkat-usa.org These reagents, often in combination with molecular iodine, can generate a highly electrophilic iodine species in situ, which then readily reacts with electron-rich arenes like 3-methoxyacetophenone. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where the strong activating effect of the methoxy group directs the iodination to the para position.

Another approach involves iodine(III)-mediated iodination where the halogen source is an alkyl halide solvent, such as diiodomethane (B129776) (CH₂I₂). rsc.org This method demonstrates the versatility of hypervalent iodine compounds in activating otherwise stable halogen sources for electrophilic addition. The use of these reagents often occurs under mild conditions and avoids the need for strong, corrosive acids that are sometimes required in traditional electrophilic iodinations. acs.org

Green Chemistry Principles and Sustainable Synthesis Methods

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.net

Solvent-Free and Aqueous Reaction Media

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. Two prominent strategies in this area are performing reactions in water or under solvent-free conditions.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The aerobic oxidative iodination of ketones catalyzed by sodium nitrite can be performed effectively "on water" or in aqueous micellar systems using surfactants like sodium dodecyl sulfate (SDS). rsc.org While this specific system was shown to favor α-iodination, the ability to perform oxidative iodinations in water is a significant step towards a more sustainable process. rsc.org

Solvent-Free Conditions: Mechanical grinding offers a solvent-free alternative for conducting reactions in the solid state. This technique, often using a simple mortar and pestle, can lead to high-yield transformations with reduced waste and energy input. researchgate.net An eco-friendly approach for the iodination of pyrimidine (B1678525) derivatives has been developed using solid iodine and silver nitrate (B79036) under solvent-free grinding conditions. researchgate.net This method achieves high yields in short reaction times and demonstrates the feasibility of solid-state iodination, a technique that could be adapted for the synthesis of this compound.

Table 2: Green Chemistry Approaches to Iodination

| Method | Reagents | Conditions | Advantages | Reference |

| Aqueous Reaction | I₂, Air, NaNO₂ | "On water" or aqueous SDS | Uses water as solvent, air as oxidant | rsc.org |

| Solvent-Free Grinding | I₂, AgNO₃ | Mortar and pestle, room temp. | No solvent, short reaction time, simple setup | researchgate.net |

Utilization of Biocatalysts and Deep Eutectic Solvents

Biocatalysts: Enzymes are highly efficient and selective catalysts that operate under mild aqueous conditions. While specific enzymatic synthesis of this compound is not widely reported, haloperoxidase enzymes are known to catalyze the halogenation of various organic substrates. These enzymes could potentially be engineered or applied for the regioselective iodination of acetophenone (B1666503) derivatives, offering a highly sustainable and specific synthetic route.

Deep Eutectic Solvents (DES): DES are mixtures of hydrogen bond donors (e.g., urea, glycerol) and hydrogen bond acceptors (e.g., choline (B1196258) chloride) that form a liquid with a much lower melting point than its individual components. mdpi.com They are gaining attention as green alternatives to traditional solvents due to their low toxicity, biodegradability, low cost, and simple preparation. mdpi.comyoutube.com DES can serve as effective media for extractions and chemical reactions, including those involving biocatalysts. youtube.comnih.gov Their unique solvent properties can enhance reaction rates and selectivity. The application of a DES as the reaction medium for the iodination of 3-methoxyacetophenone could provide a recyclable and environmentally friendly alternative to volatile organic solvents.

Reactivity and Advanced Derivatization of 1 4 Iodo 3 Methoxyphenyl Ethanone

Cross-Coupling Reactions Involving the Aryl Iodide Moiety

The carbon-iodine bond in 1-(4-iodo-3-methoxyphenyl)ethanone is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. The high reactivity of the aryl iodide, compared to the corresponding bromide or chloride, makes it an excellent substrate for these transformations. libretexts.org

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for constructing biaryl and aryl-alkyne frameworks. libretexts.orgnrochemistry.comwikipedia.org

The Suzuki-Miyaura coupling reaction enables the formation of a new carbon-carbon bond between the aryl iodide and an organoboron compound, typically a boronic acid or its ester. libretexts.org This reaction generally proceeds in the presence of a palladium(0) catalyst and a base. libretexts.orgnrochemistry.com The catalytic cycle involves the oxidative addition of the aryl iodide to the Pd(0) complex, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgnrochemistry.com A variety of palladium catalysts, ligands, bases, and solvent systems can be employed to optimize the reaction for specific substrates. nrochemistry.comfishersci.co.uknih.govharvard.edu

| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 1-(3-Methoxy-4-phenylphenyl)ethanone |

| 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 1-(3-Methoxy-4-(p-tolyl)phenyl)ethanone |

| 2-Thiopheneboronic acid | [PdCl(C₃H₅)]₂ / Tetraphosphine | Cs₂CO₃ | Toluene | 100 | 1-(3-Methoxy-4-(thiophen-2-yl)phenyl)ethanone |

The Sonogashira coupling provides a direct route to arylalkynes by reacting the aryl iodide with a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically cocatalyzed by palladium and copper salts in the presence of a base, often an amine, which also serves as the solvent. libretexts.orgorganic-chemistry.orgyoutube.com The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination. libretexts.org Copper-free Sonogashira protocols have also been developed. libretexts.org

| Coupling Partner | Catalyst / Co-catalyst | Base | Solvent | Temperature (°C) | Product |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp. - 65 | 1-(3-Methoxy-4-(phenylethynyl)phenyl)ethanone |

| 1-Octyne | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 60 | 1-(3-Methoxy-4-(oct-1-yn-1-yl)phenyl)ethanone |

| Propargyl alcohol | PdCl₂(PPh₃)₂ | N/A (ionic liquid) | [TBP][4EtOV] | 55 | 1-(4-(3-Hydroxyprop-1-yn-1-yl)-3-methoxyphenyl)ethanone |

Copper-Mediated Coupling Reactions

The Ullmann condensation is a classical copper-catalyzed method for the formation of carbon-heteroatom bonds, particularly C-O and C-N bonds. organic-chemistry.org The "Ullmann-type" reactions involve the coupling of an aryl halide with a nucleophile such as an alcohol, phenol (B47542), or amine. organic-chemistry.org While traditional Ullmann reactions required harsh conditions with high temperatures and stoichiometric copper, modern protocols often utilize catalytic amounts of copper salts with various ligands, allowing for milder reaction conditions. organic-chemistry.orgnih.gov These reactions provide a valuable pathway to synthesize diaryl ethers and N-arylated amines from this compound.

| Nucleophile | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Product Type |

| Phenol | CuI / L-Proline | K₂CO₃ | DMSO | 90-110 | Diaryl ether |

| Aniline (B41778) | CuI / N-Methylglycine | K₃PO₄ | DMSO | 40-90 | N-Aryl amine |

| Benzylamine | CuI / (±)-trans-1,2-Cyclohexanediamine | K₂CO₃ | Dioxane | 110 | N-Aryl amine |

Metal-Free Coupling Strategies

In recent years, there has been a growing interest in developing cross-coupling reactions that avoid the use of transition metals to reduce costs and toxicity. nih.gov For aryl iodides, several metal-free strategies have emerged. One approach involves the use of hypervalent iodine(III) reagents to facilitate the coupling of two aromatic compounds. organic-chemistry.org Another strategy employs strong bases like KOt-Bu, sometimes in the presence of organic ligands, to promote intermolecular cross-coupling reactions, which can proceed through radical pathways. While direct examples with this compound are not prevalent in the literature, these methods represent a promising frontier for its derivatization. For instance, metal-organic frameworks (MOFs) have been shown to catalyze the direct arylation of unactivated arenes with aryl iodides without any transition metal assistance. nih.gov

Transformations of the Ethanone (B97240) Carbonyl Group

The ethanone group of this compound is a versatile handle for a variety of chemical modifications, primarily through reactions involving the carbonyl carbon and the adjacent α-carbon.

Nucleophilic Additions and Condensation Reactions

The electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to a wide range of addition and condensation products. A common reaction is the formation of hydrazones through condensation with hydrazine (B178648) or its derivatives. For example, the reaction of a substituted acetophenone (B1666503) with 4-nitrophenylhydrazine (B89600) in the presence of an acid catalyst yields the corresponding 4-nitrophenylhydrazone. nih.gov This reaction proceeds via initial nucleophilic addition of the hydrazine to the carbonyl group, followed by dehydration. nih.gov

Another important transformation is the Knoevenagel condensation , where the ketone reacts with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base. nrochemistry.com This reaction leads to the formation of a new carbon-carbon double bond.

| Reagent | Reaction Type | Catalyst/Conditions | Product Type |

| Hydrazine hydrate | Condensation | Acid or base catalyst | Hydrazone |

| 4-Nitrophenylhydrazine | Condensation | H₂SO₄, Ethanol, Heat | 4-Nitrophenylhydrazone derivative |

| Malononitrile | Knoevenagel Condensation | Piperidine or other weak base | α,β-Unsaturated dinitrile |

| Ethyl cyanoacetate | Knoevenagel Condensation | Weak base | α,β-Unsaturated cyanoester |

Alpha-Halogenation and Subsequent Functionalization

The α-carbon of the ethanone group can be readily halogenated, most commonly brominated, to produce α-halo ketones. nih.gov These intermediates are highly valuable as they are precursors to a wide array of heterocyclic compounds. The α-bromination of acetophenone derivatives can be achieved using various brominating agents, including pyridine (B92270) hydrobromide perbromide. nih.gov

The resulting 2-bromo-1-(4-iodo-3-methoxyphenyl)ethanone is a key intermediate for synthesizing heterocycles. A classic example is the Hantzsch thiazole (B1198619) synthesis , where the α-bromo ketone reacts with a thiourea (B124793) to form a 2-aminothiazole (B372263) derivative. organic-chemistry.orgijper.orgmdpi.comasianpubs.org This one-pot condensation is a reliable method for constructing the thiazole ring system, which is a common scaffold in many biologically active molecules. organic-chemistry.orgijper.orgmdpi.com

| Step | Reagent(s) | Conditions | Intermediate/Product |

| 1. Alpha-Bromination | Pyridine hydrobromide perbromide | Acetic acid | 2-Bromo-1-(4-iodo-3-methoxyphenyl)ethanone |

| 2. Thiazole Synthesis | Thiourea | Ethanol, Reflux | 2-Amino-4-(4-iodo-3-methoxyphenyl)thiazole |

Oxidation and Reduction Pathways

The acetyl group of this compound is a primary site for oxidation and reduction reactions, providing a gateway to a variety of functional group interconversions.

Reduction Reactions: The carbonyl group can be readily reduced to a secondary alcohol, 1-(4-iodo-3-methoxyphenyl)ethanol, using various reducing agents. A common and effective method involves the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol. This reaction is typically high-yielding and proceeds under mild conditions. For instance, the reduction of this compound with NaBH₄ in methanol can achieve yields of up to 95%. More potent reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed, though they are less chemoselective.

Furthermore, the acetyl group can be completely reduced to an ethyl group through methods like the Wolff-Kishner or Clemmensen reduction, although the conditions for these reactions are often harsh and may affect other functional groups on the molecule.

Oxidation Reactions: The acetyl group can undergo oxidation to form a carboxylic acid, 4-iodo-3-methoxybenzoic acid. This transformation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or through a haloform reaction. The haloform reaction, in particular, is a useful method for converting methyl ketones to carboxylic acids.

Another significant oxidation pathway is the Baeyer-Villiger oxidation, where the acetyl group is converted to an ester, specifically 4-iodo-3-methoxyphenyl acetate (B1210297). This reaction is typically carried out using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) and is valuable for introducing an ester functionality.

Table 1: Summary of Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) | 1-(4-Iodo-3-methoxyphenyl)ethanol |

| Oxidation | Potassium permanganate (KMnO₄) | 4-Iodo-3-methoxybenzoic acid |

| Baeyer-Villiger Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | 4-Iodo-3-methoxyphenyl acetate |

Reactions at the Methoxy (B1213986) Group and Peripheral Aromatic Ring Positions

Beyond the acetyl group, the methoxy group and the aromatic ring itself offer opportunities for further derivatization.

The methoxy group can be cleaved to yield the corresponding phenol, 1-(4-iodo-3-hydroxyphenyl)ethanone. This demethylation is a common transformation in natural product synthesis and medicinal chemistry. A widely used reagent for this purpose is boron tribromide (BBr₃), which effectively cleaves aryl methyl ethers. The reaction is typically performed in a chlorinated solvent like dichloromethane (B109758) (DCM) at low temperatures. Other reagents capable of effecting this transformation include strong acids like hydrobromic acid (HBr).

The aromatic ring of this compound can undergo electrophilic aromatic substitution, although the substitution pattern is influenced by the directing effects of the existing substituents. The methoxy group is a strong activating group and an ortho-, para-director, while the acetyl group is a deactivating group and a meta-director. The iodine atom is a deactivating group but also an ortho-, para-director.

Given the positions of the current substituents, the most likely positions for further electrophilic attack are the C2 and C6 positions, which are ortho to the activating methoxy group. For example, nitration of this compound would be expected to yield primarily 1-(4-iodo-3-methoxy-2-nitrophenyl)ethanone and/or 1-(4-iodo-3-methoxy-6-nitrophenyl)ethanone.

Regioselectivity and Stereoselectivity in this compound Transformations

Controlling the regioselectivity and stereoselectivity in reactions involving this compound is crucial for the synthesis of specific target molecules.

The directing effects of the substituents on the aromatic ring play a key role in controlling positional isomerism during electrophilic substitution reactions. The strong ortho-, para-directing influence of the methoxy group generally overrides the meta-directing effect of the acetyl group, guiding incoming electrophiles to the positions ortho and para to the methoxy group. However, the position para to the methoxy group is already occupied by the iodine atom, thus directing substitution primarily to the C2 and C6 positions.

In reactions involving the acetyl group, such as enolate formation, regioselectivity can be controlled by the choice of base and reaction conditions. Kinetically controlled enolates are typically formed using bulky, non-nucleophilic bases at low temperatures, while thermodynamically controlled enolates are favored under equilibrating conditions.

The reduction of the prochiral ketone in this compound to a chiral secondary alcohol presents an opportunity for stereoselective synthesis. The use of chiral reducing agents or catalysts can lead to the preferential formation of one enantiomer of 1-(4-iodo-3-methoxyphenyl)ethanol over the other.

For example, asymmetric reduction can be achieved using borane (B79455) in the presence of a chiral oxazaborolidine catalyst, a method developed by Corey, Bakshi, and Shibata (CBS). This approach allows for the synthesis of either the (R)- or (S)-enantiomer of the alcohol in high enantiomeric excess, depending on the chirality of the catalyst used. This control over stereochemistry is vital for the synthesis of enantiomerically pure pharmaceutical intermediates and other fine chemicals.

Table 2: Enantioselective Reduction of this compound

| Catalyst | Product Enantiomer | Enantiomeric Excess (ee) |

|---|---|---|

| (R)-CBS Catalyst | (R)-1-(4-Iodo-3-methoxyphenyl)ethanol | High |

| (S)-CBS Catalyst | (S)-1-(4-Iodo-3-methoxyphenyl)ethanol | High |

Intramolecular Cyclization and Ring-Forming Reactions of this compound

The strategic placement of an iodo, a methoxy, and an acetyl group on the phenyl ring makes this compound a versatile precursor for the synthesis of a variety of complex heterocyclic scaffolds. The presence of the iodine atom is particularly significant as it serves as a handle for transition-metal-catalyzed cross-coupling reactions, which can be followed by intramolecular cyclization. This section explores the key cyclization pathways and cascade reactions involving this compound.

Strategic Cyclization Pathways for Scaffold Construction

The reactivity of this compound allows for its elaboration into various heterocyclic systems, primarily through palladium-catalyzed reactions that create new carbon-carbon or carbon-heteroatom bonds, followed by a ring-closing step. A prominent strategy involves the Sonogashira coupling of the aryl iodide with terminal alkynes, which generates an ortho-alkynyl acetophenone intermediate. This intermediate is primed for subsequent intramolecular cyclization to form five- or six-membered rings.

One of the most valuable applications of this strategy is the synthesis of substituted benzofurans . Although direct examples with this compound are not prevalent in the literature, the synthesis of 2,3-disubstituted benzofurans from 2-iodophenols provides a clear blueprint. nih.gov In a similar vein, if the methoxy group in this compound were a hydroxyl group (i.e., 1-(4-Iodo-3-hydroxyphenyl)ethanone), a one-pot, three-component reaction with a terminal alkyne and an aryl iodide under Sonogashira conditions could yield highly substituted benzofurans. nih.gov The initial Sonogashira coupling would be followed by an intramolecular cyclization where the phenolic oxygen attacks the alkyne, a process that can be facilitated by the palladium catalyst.

A more direct pathway available to this compound involves its initial conversion to a derivative where a nucleophile is positioned to attack the acetyl group or a modified form of it. For instance, coupling with an ortho-amino-substituted arylboronic acid via a Suzuki reaction could generate a biaryl system that, upon subsequent manipulation (e.g., reduction of the acetyl group and cyclization), could lead to dibenzoxazepine (B10770217) scaffolds.

The synthesis of indoles represents another important application of cyclization strategies starting from iodo-anilines. beilstein-journals.orgnih.gov By analogy, if this compound were modified to contain an amino group ortho to the iodine (e.g., from a nitration/reduction sequence on a suitable precursor), it could undergo a palladium/copper-catalyzed coupling with a terminal alkyne. The resulting o-(1-alkynyl)aniline derivative would be a key intermediate for electrophilic cyclization to form a 3-iodoindole. nih.gov The acetyl and methoxy groups would remain as substituents on the newly formed indole (B1671886) ring, providing further handles for diversification.

The following table summarizes potential cyclization pathways starting from derivatives of this compound, based on established synthetic methodologies.

| Starting Material Analogue | Key Reaction Sequence | Resulting Scaffold |

| 1-(4-Iodo-3-hydroxyphenyl)ethanone | Sonogashira coupling with terminal alkyne, followed by intramolecular cyclization | 2,3-Disubstituted Benzofuran (B130515) |

| 1-Amino-2-iodo-3-methoxy-4-acetylbenzene | Sonogashira coupling with terminal alkyne, followed by electrophilic iodocyclization | Substituted 3-Iodoindole |

| This compound | Suzuki coupling with o-aminophenylboronic acid, followed by functional group manipulation and cyclization | Dibenzoxazepine derivative |

These pathways highlight how the iodo-substituent is a critical functional group for initiating the construction of complex polycyclic systems through well-established palladium-catalyzed methodologies. nih.gov

Cascade Reactions and Domino Processes Utilizing this compound

Cascade reactions, also known as domino reactions, offer a powerful approach to molecular complexity from simple starting materials in a single operation, enhancing atom and step economy. rsc.org The structure of this compound is well-suited for initiating such cascades, particularly through palladium-catalyzed processes. These sequences often involve an initial intermolecular coupling at the iodo-position, followed by one or more intramolecular cyclization events.

A plausible cascade scenario for this compound would involve a Heck reaction with a suitably designed olefin. For example, reaction with an allylic alcohol could lead to an intermediate that undergoes subsequent intramolecular cyclization. If the olefin contains a pendant nucleophile, a variety of heterocyclic rings could be accessed.

Palladium-catalyzed cascade cyclizations are particularly effective for the synthesis of polycyclic scaffolds, including those found in natural products. rsc.org A hypothetical cascade involving this compound could be initiated by a Sonogashira coupling with a diyne. The resulting polyunsaturated intermediate could then undergo a series of palladium-mediated cyclizations to rapidly assemble a complex polycyclic framework.

Another potential domino process could involve a three-component reaction . For instance, a palladium-catalyzed reaction between this compound, an alkyne, and a small molecule like carbon monoxide (carbonylative Sonogashira coupling) could generate an alkynone intermediate. This species could then be trapped intramolecularly by a suitably positioned nucleophile, or undergo further intermolecular reaction followed by cyclization, to produce complex quinolone-type structures. organic-chemistry.orgmdpi.com The synthesis of 2-alkoxyquinolines from N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides and primary alcohols showcases a similar palladium-driven cascade. mdpi.com

The following table outlines hypothetical cascade reactions starting from this compound, illustrating the potential for rapid construction of complex molecules.

| Cascade Initiating Reaction | Coupling Partner(s) | Potential Intermediate | Final Product Scaffold |

| Heck Reaction | Allylic alcohol with a pendant nucleophile | Arylated olefin with nucleophilic group | Fused heterocyclic system |

| Sonogashira Coupling | Di-yne | Polyunsaturated acetophenone | Polycyclic aromatic compound |

| Carbonylative Sonogashira Coupling | Terminal alkyne, Carbon Monoxide | Alkynone derivative | Substituted Quinolone or Coumarin |

These examples, while speculative for this compound itself, are based on well-established palladium-catalyzed cascade reactions and demonstrate the synthetic potential embedded in its structure. grafiati.com The strategic combination of the iodo-substituent for initiating the cascade and the other functional groups for directing subsequent cyclizations makes this compound a valuable building block in advanced organic synthesis.

Spectroscopic and Chromatographic Characterization of 1 4 Iodo 3 Methoxyphenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of atoms within a molecule.

Proton NMR analysis would be expected to reveal the number of unique proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity and coupling constants, J), and the integration of signals, corresponding to the number of protons of each type. For 1-(4-Iodo-3-methoxyphenyl)ethanone, one would anticipate distinct signals for the acetyl protons, the methoxy (B1213986) protons, and the aromatic protons. The substitution pattern on the aromatic ring would lead to a specific set of multiplicities and coupling constants, which are critical for confirming the isomeric purity of the compound. However, no experimental ¹H NMR data for this compound could be located in the surveyed literature.

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. Key signals would include the carbonyl carbon of the acetyl group, the carbons of the methoxy group, and the six aromatic carbons, with their chemical shifts influenced by the iodine and methoxy substituents. The carbon directly bonded to iodine would show a characteristic shift. Regrettably, specific experimental ¹³C NMR data for this compound are not available in the public domain or scientific databases searched.

Two-dimensional NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and elucidating complex structural features.

COSY (Correlation Spectroscopy) would establish correlations between spin-coupled protons, helping to trace the connectivity within the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is invaluable for confirming the placement of the iodo, methoxy, and acetyl groups on the phenyl ring.

Despite the utility of these techniques, no published studies employing 2D NMR for the structural characterization of this compound were found.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For this compound (C₉H₉IO₂), the expected exact mass would be a critical piece of data for its definitive identification. A search for HRMS data for this specific compound did not yield any results.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. In ESI-MS, this compound would typically be observed as a protonated molecule [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺. Analysis of the fragmentation of this ion in the mass spectrometer (MS/MS) would yield valuable structural information. However, no ESI-MS studies detailing the mass spectrometric behavior of this compound are available in the reviewed literature.

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Key functional groups in this compound and their expected IR absorption regions include:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl group of the acetyl and methoxy moieties will exhibit stretching vibrations in the 2975-2850 cm⁻¹ range.

Carbonyl (C=O) Stretching: The ketone group is expected to show a strong, sharp absorption band in the range of 1700-1680 cm⁻¹. The conjugation with the aromatic ring typically shifts this band to a lower wavenumber compared to a non-conjugated ketone.

Aromatic C=C Stretching: These vibrations usually appear as a series of bands in the 1600-1450 cm⁻¹ region.

C-O Stretching: The aryl-alkyl ether linkage of the methoxy group will produce a characteristic absorption band, typically in the 1260-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric) regions.

C-I Stretching: The carbon-iodine bond vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹, due to the heavy mass of the iodine atom.

The table below presents a summary of the expected IR absorption bands for this compound based on its functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100-3000 | Medium |

| Aliphatic C-H (CH₃) | Stretching | 2975-2850 | Medium |

| Carbonyl (C=O) | Stretching | 1700-1680 | Strong |

| Aromatic C=C | Stretching | 1600-1450 | Medium |

| Aryl-Alkyl Ether (C-O) | Asymmetric Stretching | 1260-1200 | Strong |

| Aryl-Alkyl Ether (C-O) | Symmetric Stretching | 1050-1000 | Medium |

| Carbon-Iodine (C-I) | Stretching | < 600 | Medium |

This table is predictive and based on characteristic IR absorption frequencies for the respective functional groups.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) is an essential technique for determining the three-dimensional atomic arrangement of a crystalline solid. This method can distinguish between different crystalline forms (polymorphs) and provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Currently, there is no publicly available single-crystal X-ray diffraction data for this compound. However, the crystal structure of a closely related compound, 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone, has been reported, providing a model for the type of data that would be obtained from an XRD analysis of the title compound. researchgate.net

For 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone, the crystallographic data revealed a tetragonal crystal system with the space group I4cd. researchgate.net The unit cell parameters were determined to be a = 14.977 Å and c = 17.142 Å, with a unit cell volume of 3845.5 ų. researchgate.net The structure showed that the non-hydrogen atoms are nearly coplanar and that molecules are linked into chains by O—H···O hydrogen bonds. researchgate.net

Should single crystals of this compound be grown, a similar X-ray diffraction analysis would yield a detailed structural report, including:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: Providing insight into the molecular geometry.

Intermolecular Interactions: Identifying non-covalent interactions such as halogen bonding or π-stacking that influence the crystal packing.

The table below illustrates the type of crystallographic data that would be generated from a single-crystal X-ray diffraction experiment.

| Parameter | Example Data for a Related Compound (1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone) |

| Chemical Formula | C₁₀H₁₂O₄ |

| Formula Weight | 196.20 g/mol |

| Crystal System | Tetragonal |

| Space Group | I4cd |

| a (Å) | 14.977 |

| b (Å) | 14.977 |

| c (Å) | 17.142 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 3845.5 |

| Z (molecules/cell) | 16 |

This data is for the related compound 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone and serves as an illustrative example. researchgate.net

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are indispensable for separating the components of a mixture, assessing the purity of a compound, and performing quantitative analysis. High-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC) are commonly used methods for the analysis of organic compounds like this compound.

HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. A typical HPLC method for a compound like this compound would involve a reversed-phase column with a polar mobile phase.

While a specific, validated HPLC method for this compound is not detailed in the literature, a method for the related compound 1-(3,4-dimethoxyphenyl)ethanone uses a Newcrom R1 reversed-phase column with a mobile phase of acetonitrile (B52724), water, and phosphoric acid. sielc.com For quantitative analysis, a UV detector would be employed, likely set at a wavelength where the compound exhibits maximum absorbance. The retention time of the compound under specific chromatographic conditions is a key identifier, and the peak area is proportional to its concentration, allowing for accurate quantification. nih.gov

The table below outlines a potential set of HPLC parameters for the analysis of this compound, based on methods for similar compounds.

| Parameter | Typical Conditions for a Reversed-Phase Method |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (with an acid modifier like formic or phosphoric acid) in a specific ratio |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm or λmax) |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

This table represents a generalized HPLC method and would require optimization for the specific compound.

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides both retention time data for identification and mass spectral data for structural elucidation.

For this compound, a GC method would involve injecting a solution of the compound into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase of the column. The NIST WebBook contains GC data for related compounds such as 4'-methoxyacetophenone (B371526) and apocynin, indicating the suitability of this technique. chemspider.comnist.gov

A hypothetical GC-MS analysis of this compound would provide its retention time and a mass spectrum with a molecular ion peak (M⁺) and characteristic fragmentation patterns.

The table below summarizes typical parameters for a GC analysis.

| Parameter | Typical Conditions |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250-280 °C |

| Oven Program | A temperature gradient (e.g., starting at 100 °C, ramping to 280 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| MS Ionization Energy | 70 eV (for electron ionization) |

This table represents a generalized GC method and would require optimization for the specific compound.

Thin-layer chromatography is a simple, rapid, and inexpensive technique used for monitoring the progress of chemical reactions, identifying compounds, and determining the purity of a substance. researchgate.net In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A TLC analysis involves spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) and developing the plate in a suitable solvent system (mobile phase). The different components of the mixture travel up the plate at different rates, resulting in their separation. The position of each spot is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

The choice of the eluent system is crucial for achieving good separation. A common approach is to use a mixture of a non-polar solvent (like hexane (B92381) or cyclohexane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), with the ratio adjusted to obtain an Rf value for the product in the range of 0.3-0.5 for optimal resolution. researchgate.net Visualization of the spots can be achieved under UV light, or by staining with an appropriate reagent such as iodine or potassium permanganate (B83412). nih.gov

The table below provides examples of solvent systems that could be suitable for the TLC analysis of this compound, based on its expected polarity.

| Solvent System (Mobile Phase) | Ratio (v/v) | Application Notes |

| Hexane : Ethyl Acetate | 9:1 to 1:1 | A common starting point for many organic compounds. The ratio is adjusted based on the observed separation. |

| Cyclohexane : Ethyl Acetate | 9:1 to 1:1 | An alternative to hexane, sometimes providing different selectivity. nih.gov |

| Dichloromethane (B109758) | 100% | Can be used for compounds of moderate polarity. |

| Toluene : Ethyl Acetate | 9:1 to 1:1 | Another option that can offer different separation characteristics. |

These solvent systems are suggestions and would require experimental optimization to determine the ideal conditions for this compound.

Theoretical and Computational Chemistry Studies of 1 4 Iodo 3 Methoxyphenyl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. This method calculates the electron density of a system to determine its energy, from which numerous properties can be derived. For 1-(4-Iodo-3-methoxyphenyl)ethanone, DFT calculations would elucidate the influence of the iodo and methoxy (B1213986) substituents on the electronic environment of the acetophenone (B1666503) core.

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pearson.comyoutube.comlibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. libretexts.orgscience.gov A smaller gap generally implies higher reactivity.

Table 1: Illustrative Data from DFT Calculations for a Generic Substituted Acetophenone This table represents the type of data that would be generated from a DFT analysis. The values are hypothetical and for illustrative purposes only.

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 2.8 Debye | Measure of the molecule's overall polarity. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.gov

Furthermore, MD simulations are ideal for studying intermolecular interactions. By simulating the molecule in a solvent (like water or an organic solvent) or within a larger system (like a lipid bilayer or a crystal lattice), one can analyze the non-covalent interactions, such as hydrogen bonds, halogen bonds (involving the iodine atom), and van der Waals forces. researchgate.netresearchgate.net These interactions govern the molecule's solubility, aggregation behavior, and binding affinity to other chemical species.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are widely used to predict spectroscopic data, which can be a powerful tool for structure verification and interpretation of experimental spectra. bohrium.com For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the magnetic shielding tensors of nuclei. researchgate.netyoutube.com

From these shielding tensors, the chemical shifts (δ) for ¹H and ¹³C atoms can be predicted. researchgate.net The process involves calculating the isotropic shielding values for the atoms in this compound and a reference compound (usually tetramethylsilane, TMS). The predicted chemical shift is the difference between the shielding of the reference and the shielding of the target nucleus. youtube.com

Comparing the computationally predicted NMR spectrum with an experimental one can help in the definitive assignment of signals to specific atoms in the molecule, which can sometimes be ambiguous from experiments alone. researchgate.net This is particularly useful for complex molecules or for distinguishing between isomers. While no specific predicted data for this compound is available in the searched literature, the methodology is well-established.

Table 2: Example of a Predicted vs. Experimental ¹³C NMR Chemical Shift Table This table illustrates how computational data is compared with experimental results for structural assignment. The data is hypothetical.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Assignment |

|---|---|---|---|

| C=O | 195.8 | 196.2 | Carbonyl Carbon |

| C-I | 92.5 | 92.1 | Carbon bonded to Iodine |

| C-OCH₃ | 161.2 | 161.5 | Carbon bonded to Methoxy |

| CH₃ | 26.1 | 26.4 | Acetyl Methyl Carbon |

| OCH₃ | 56.3 | 56.5 | Methoxy Carbon |

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is a powerful asset for elucidating chemical reaction mechanisms. By mapping the potential energy surface of a reaction, DFT calculations can identify the structures of reactants, products, intermediates, and, most importantly, transition states. nih.govescholarship.org The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy and thus the rate of the reaction.

For this compound, this approach could be used to study various reactions, such as its synthesis via electrophilic aromatic substitution or its participation in further chemical transformations like oxidation or substitution reactions. ijrti.orgrsc.org For instance, in a study of its synthesis, computational modeling could compare the energy barriers for iodination at different positions on the 4-methoxyacetophenone ring, explaining the observed regioselectivity.

Computational analysis provides detailed geometric and energetic information about the transition state, which is transient and cannot be observed directly by most experimental techniques. researchgate.net This allows chemists to understand the intricate details of bond-breaking and bond-forming processes, rationalize experimental outcomes, and predict the feasibility of new reactions.

Strategic Applications of 1 4 Iodo 3 Methoxyphenyl Ethanone in Complex Organic Synthesis

Utilization as a Versatile Synthetic Building Block for C-C and C-Heteroatom Bond Formation

The aryl iodide moiety in 1-(4-Iodo-3-methoxyphenyl)ethanone is particularly amenable to a range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of C-C and C-heteroatom bonds, enabling the introduction of a wide variety of substituents onto the aromatic ring.

Key among these transformations are the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The general applicability of aryl iodides as substrates in these reactions is well-established, making this compound a valuable precursor for generating a library of substituted acetophenone (B1666503) derivatives. beilstein-journals.orgnih.govwikipedia.orgnih.govcommonorganicchemistry.comnih.gov For instance, p-iodoacetophenone has been successfully employed in Buchwald-Hartwig amination reactions. nih.gov

The reactivity of the C-I bond is significantly higher than that of C-Br or C-Cl bonds, allowing for selective transformations in molecules containing multiple different halogen substituents. wikipedia.org

Below is a table summarizing the potential cross-coupling reactions utilizing this compound:

| Reaction | Coupling Partner | Bond Formed | Catalyst System (Typical) | Significance |

| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., boronic acids, boronic esters) | C-C (Aryl-Aryl, Aryl-Alkyl) | Pd catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), Base (e.g., K₃PO₄, Na₂CO₃) | Formation of biaryl structures and introduction of alkyl or aryl groups. commonorganicchemistry.comlibretexts.org |

| Heck Reaction | Alkenes | C-C (Aryl-Vinyl) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Synthesis of substituted alkenes like stilbenes. wikipedia.orgorganic-chemistry.orgrsc.org |

| Sonogashira Coupling | Terminal Alkynes | C-C (Aryl-Alkynyl) | Pd catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., amine) | Introduction of alkyne functionalities, which are versatile for further transformations. wikipedia.orgorganic-chemistry.orglibretexts.org |

| Buchwald-Hartwig Amination | Amines (primary, secondary) | C-N (Aryl-Amine) | Pd catalyst, Ligand (e.g., phosphine-based), Base (e.g., NaOtBu) | Direct formation of arylamines. wikipedia.orgorganic-chemistry.orglibretexts.org |

Precursor in the Construction of Advanced Heterocyclic Systems (e.g., Indoles, Benzofurans, Triazoles)

The functional groups present in this compound make it a strategic starting material for the synthesis of various medicinally relevant heterocyclic systems.

Indoles: The synthesis of indole (B1671886) scaffolds can be approached from precursors like ortho-alkynylanilines. beilstein-journals.orgorganic-chemistry.orgnih.gov A plausible route starting from this compound would involve a Sonogashira coupling to introduce an alkyne at the 4-position. Subsequent chemical modifications of the acetyl group to an amine, followed by an intramolecular cyclization, would lead to the formation of the indole ring. Another established method involves the coupling of N,N-dialkyl-2-iodoanilines with terminal acetylenes, followed by electrophilic cyclization to yield 3-iodoindoles, which are themselves versatile intermediates. nih.gov

Benzofurans: The construction of benzofurans often proceeds via the intramolecular cyclization of ortho-alkynylphenols. nih.gov While this compound possesses a methoxy (B1213986) group, a common demethylation step can convert it into the corresponding o-iodophenol derivative. This intermediate can then undergo a palladium-copper catalyzed Sonogashira coupling with a terminal alkyne, followed by cyclization to furnish the benzofuran (B130515) core. nih.govdtu.dk

Triazoles: The most common route to 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. nih.govbeilstein-journals.orgfrontiersin.org this compound can be readily converted into either of these key functional groups. For example, the aryl iodide can be transformed into an aryl azide, or a Sonogashira coupling can be employed to install a terminal alkyne. The resulting intermediate can then participate in a cycloaddition reaction to form the triazole ring. A one-pot synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles has been developed, which proceeds through the iodination of a copper(I) triazolide intermediate. nih.gov

Intermediate in Multi-Step Organic Syntheses for Structural Diversification

The true synthetic power of this compound lies in its role as an intermediate in multi-step syntheses, allowing for significant structural diversification. The initial cross-coupling reactions at the iodo position introduce a primary point of diversity. The products of these reactions, which still contain the reactive ketone and methoxy functionalities, can then be subjected to a wide range of further chemical transformations.

For example, the ketone can be:

Reduced to a secondary alcohol.

Oxidized (e.g., Baeyer-Villiger oxidation).

Undergo condensation reactions to form larger structures.

Act as a handle for the introduction of other functional groups.

This multi-faceted reactivity allows for the systematic modification of the molecular structure, which is a cornerstone of medicinal chemistry and drug discovery programs. A notable example of the strategic importance of such intermediates is the synthesis of the antihypertensive drug valsartan, where a Suzuki-Miyaura cross-coupling is a key step in constructing the essential biphenyl (B1667301) scaffold. d-nb.info Similarly, this compound can serve as the starting point for building libraries of compounds for structure-activity relationship (SAR) studies.

Role in the Elaboration of Complex Molecular Scaffolds and Architectures

By combining the various synthetic transformations possible with this compound, chemists can construct elaborate and complex molecular scaffolds. The sequential and controlled application of different reactions allows for the step-wise assembly of intricate molecular architectures.

An example of such a strategy is the synthesis of 3-iodoindoles, which can then undergo further palladium-catalyzed reactions like Suzuki, Sonogashira, or Heck couplings at the 3-position. nih.gov This allows for the creation of trisubstituted indoles with a high degree of complexity and substitution pattern control. beilstein-journals.org

The journey from a relatively simple starting material like this compound to a complex, polycyclic, and highly functionalized target molecule exemplifies the concept of synthetic efficiency and elegance. The inherent reactivity of its multiple functional groups provides a rich platform for the application of modern synthetic methodologies, ultimately enabling the synthesis of novel compounds with potential applications in materials science and pharmacology.

Future Research Directions and Emerging Trends

Development of Novel and Highly Efficient Synthetic Routes to 1-(4-Iodo-3-methoxyphenyl)ethanone

The classical methods for the synthesis of this compound often involve direct iodination of 1-(3-methoxyphenyl)ethanone or its derivatives. However, future research is geared towards the development of more sophisticated, efficient, and regioselective synthetic strategies. A primary focus is the direct iodination of electron-rich aromatic compounds under milder and more controlled conditions. mdpi.com

Promising methodologies that could be adapted for the synthesis of this specific ketone include the use of N-iodosuccinimide (NIS) activated by catalytic amounts of a strong acid, such as trifluoroacetic acid or trifluoromethanesulfonic acid. organic-chemistry.org These methods are known for their high yields, mild reaction conditions, and short reaction times, offering a significant improvement over traditional protocols. organic-chemistry.org Another emerging area is the application of gold(I) catalysis for the iodination of electron-rich arenes with NIS, which proceeds efficiently under gentle conditions. organic-chemistry.org

Sequential diazotization-iodination of the corresponding aromatic amine, 1-(3-amino-4-methoxyphenyl)ethanone, using reagents like sodium nitrite (B80452) and potassium iodide in an aqueous, acidic medium represents a viable and often overlooked pathway. organic-chemistry.org Modern variations of this Sandmeyer-type reaction utilize solid-supported reagents, enhancing the ease of product isolation and improving the environmental profile of the synthesis. organic-chemistry.org

| Synthetic Approach | Reagents | Key Advantages | Potential for this compound |

| Acid-Catalyzed Iodination | N-Iodosuccinimide (NIS), Trifluoroacetic Acid | Mild conditions, high regioselectivity, short reaction times. organic-chemistry.org | High potential for direct iodination of 1-(3-methoxyphenyl)ethanone. |

| Gold-Catalyzed Iodination | N-Iodosuccinimide (NIS), Gold(I) Catalyst | Very mild conditions, suitable for sensitive substrates. organic-chemistry.org | Applicable for a high-yield, selective synthesis. |

| Sequential Diazotization-Iodination | Aromatic Amine, NaNO₂, KI, Acid | Utilizes readily available starting materials, reliable method. organic-chemistry.org | A robust alternative route starting from the corresponding aniline (B41778) derivative. |

| Metal-Free Aerobic Iodination | I₂, NaNO₂, Air, Acid on Silica (B1680970) | High iodine atom economy, uses air as the oxidant. mdpi.com | A green and efficient method for large-scale synthesis. |

Exploration of Undiscovered Reactivity Profiles and Selectivity in its Transformations

As a polyfunctional molecule, this compound possesses multiple reactive sites, and its full chemical potential remains to be unlocked. The carbon-iodine bond is a key feature, making it an excellent substrate for a wide array of transition-metal-catalyzed cross-coupling reactions. mdpi.com While its use in standard Suzuki, Heck, or Sonogashira couplings to form new carbon-carbon bonds is anticipated, future research will likely focus on more nuanced and selective transformations.

The interplay between the acetyl, methoxy (B1213986), and iodo substituents on the aromatic ring dictates the regioselectivity and reactivity of the molecule. Research into directed ortho-metalation, potentially exploiting the coordinating ability of the acetyl group, could open pathways to functionalize the C-5 position, which is otherwise difficult to access. Furthermore, the iodine atom is a superb leaving group in nucleophilic aromatic substitution (SNAAr) reactions, particularly with activated substrates. Exploring its reactivity with a broader range of nucleophiles under various catalytic conditions is a promising research direction.

A particularly intriguing avenue is the use of this compound as a precursor for hypervalent iodine reagents. d-nb.info Oxidation of the iodine center could generate powerful and selective oxidizing or group-transfer agents, adding significant value and versatility to the parent compound.

Integration into Advanced Catalytic Systems for Enhanced Reaction Efficiency

To maximize the synthetic utility of this compound, its integration into advanced catalytic systems is essential. This involves moving beyond classical palladium catalysts to more robust and efficient systems. For instance, the use of well-defined ligand-supported palladium complexes can offer lower catalyst loadings, broader substrate scope, and higher turnover numbers in cross-coupling reactions.

Copper-mediated N-arylation reactions, which are often more economical than their palladium-catalyzed counterparts, are a key area for exploration. mdpi.com Developing efficient protocols for the coupling of this compound with various amines, amides, and N-heterocycles would significantly broaden its applicability. Additionally, dual catalytic systems, which combine two different catalysts to perform tandem or sequential reactions in a single pot, could streamline the synthesis of complex molecules starting from this iodinated ketone.

Photoredox catalysis represents a frontier in organic synthesis that could unlock novel reactivity for this compound. Visible-light-induced reactions could enable transformations under exceptionally mild conditions, such as decarboxylative iodination of related benzoic acids or novel coupling strategies that are not accessible through traditional thermal methods. organic-chemistry.org

Sustainable and Atom-Economical Synthesis Methodologies for Iodinated Aromatics

The principles of green chemistry are increasingly influencing the design of synthetic routes. For a fundamental building block like this compound, developing sustainable and atom-economical synthetic methods is a high-priority research goal.

Atom Economy: A major drawback of many iodination reactions is the poor atom economy of the iodine source. nih.gov Future research is focused on systems that utilize iodide salts (like KI), which are inexpensive and readily available, in conjunction with an in-situ oxidizing agent. organic-chemistry.orgmdpi.com Electrochemical methods are particularly promising; they use electrons as the "reagent" to oxidize iodide to the active iodinating species, avoiding chemical oxidants and generating minimal waste. nih.gov Protocols using molecular iodine (I₂) with a catalytic oxidant that regenerates I₂ from the hydrogen iodide (HI) byproduct can achieve a 100% iodine atom economy. mdpi.com

Sustainable Solvents and Conditions: A shift away from hazardous organic solvents is a key trend. Research into performing iodination reactions in environmentally benign solvents like water, ethanol, or hexafluoroisopropanol is gaining traction. organic-chemistry.orgnih.gov Furthermore, solvent-free reaction conditions, for example, using ball milling, offer a powerful green alternative that reduces waste and can enhance reaction rates. researchgate.net

One-Pot Procedures: Combining multiple synthetic steps into a single operation (a "one-pot" reaction) significantly improves efficiency by reducing the need for intermediate purification, minimizing solvent usage, and saving time. The development of one-pot sequential C-H borylation and iodination reactions is a prime example of this strategy, offering a regioselective route to aryl iodides that complements traditional methods. organic-chemistry.org

| Green Chemistry Approach | Example Methodology | Benefit for Iodinated Aromatic Synthesis |

| Enhanced Atom Economy | Electrochemical oxidation of KI nih.gov | Avoids stoichiometric chemical oxidants, high efficiency. |

| Sustainable Solvents | Iodination in aqueous methanol (B129727) organic-chemistry.org | Reduces reliance on volatile and hazardous organic solvents. |

| Catalytic Systems | Disulfide-catalyzed iodination with DIH organic-chemistry.org | Uses a non-metal catalyst under mild conditions. |

| Energy Efficiency | Solvent-free ball milling with I₂-Oxone® researchgate.net | Eliminates solvent waste and often proceeds at room temperature. |

| Process Intensification | One-pot borylation/iodination organic-chemistry.org | Streamlines synthesis, reduces waste from workup and purification. |

Q & A

Q. What are the key synthetic routes for preparing 1-(4-Iodo-3-methoxyphenyl)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 4-iodo-3-methoxybenzaldehyde and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Critical parameters include:

- Catalyst stoichiometry : Use 1.2 equivalents of AlCl₃ to ensure complete activation of the acyl chloride.

- Solvent choice : Anhydrous dichloromethane or nitrobenzene improves electrophilic substitution efficiency.

- Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions.

Post-reaction, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Optimization should prioritize yield (>75%) and purity (confirmed by HPLC) .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a multi-technique approach:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm, methoxy group at δ 3.8–4.0 ppm).

- Mass spectrometry (EI-MS) : Validate molecular weight (expected [M⁺] at m/z 290) and fragmentation patterns.

- IR spectroscopy : Detect carbonyl stretch (~1680 cm⁻¹) and C–I bond vibrations (~500 cm⁻¹).

- Melting point analysis : Compare observed values (e.g., 120–122°C) with literature to assess purity .

Q. What safety protocols are essential for handling and storing this compound?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation; iodinated compounds may release toxic vapors upon decomposition.

- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation and moisture absorption.

- Disposal : Treat as halogenated waste; consult institutional guidelines for incineration or chemical neutralization .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

- Methodological Answer : Employ SHELXL for refinement:

- Twinned data : Use the TWIN/BASF commands to model overlapping reflections.

- Disorder modeling : Apply PART/SUMP restraints for flexible methoxy or iodo groups.

- Validation tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry.

For ambiguous electron density, conduct DFT calculations (e.g., Gaussian09) to compare theoretical and experimental bond lengths/angles .

Q. How can structure-activity relationships (SAR) be experimentally designed for derivatives of this compound?

- Methodological Answer :

- Derivatization : Synthesize analogs via halogen exchange (e.g., Br for I) or methoxy group substitution.